molecular formula C11H10O4S B2726330 Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide CAS No. 1823777-05-4

Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide

Cat. No.: B2726330
CAS No.: 1823777-05-4
M. Wt: 238.26
InChI Key: UEDCJWVVWJSASQ-UHFFFAOYSA-N
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Description

Spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide is a spirocyclic compound characterized by a unique structure where a chromane ring is fused with a thietan ring, and the thietan ring contains a dioxide functional group. Spirocyclic compounds are known for their rigid and twisted structures, which often result in unique chemical and biological properties

Preparation Methods

The synthesis of spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide involves several steps:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides and amines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The rigid spirocyclic structure allows for specific binding interactions, which can inhibit enzyme activity or modulate receptor function . The pathways involved often include oxidative stress responses and signal transduction pathways .

Comparison with Similar Compounds

Spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide can be compared with other spirocyclic compounds such as:

The uniqueness of spiro[chromane-2,3’-thietan]-4-one 1’,1’-dioxide lies in its specific combination of rings and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1',1'-dioxospiro[3H-chromene-2,3'-thietane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4S/c12-9-5-11(6-16(13,14)7-11)15-10-4-2-1-3-8(9)10/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDCJWVVWJSASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2OC13CS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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